molecular formula C10H8BrF3O B13729554 5-Bromo-1-(trifluoromethyl)-1-indanol

5-Bromo-1-(trifluoromethyl)-1-indanol

Cat. No.: B13729554
M. Wt: 281.07 g/mol
InChI Key: CILBEEZWDMMPNG-UHFFFAOYSA-N
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Description

5-Bromo-1-(trifluoromethyl)-1-indanol is a chemical compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely recognized for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. The presence of bromine and trifluoromethyl groups in the compound enhances its reactivity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-(trifluoromethyl)-1-indanol typically involves the bromination of an indole derivative followed by the introduction of a trifluoromethyl group. One common method includes the use of bromine and trifluoromethylating agents under controlled conditions to achieve the desired compound. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile and may require catalysts to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and trifluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-1-(trifluoromethyl)-1-indanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the bromine or trifluoromethyl groups to other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while substitution reactions can produce a wide range of indole derivatives with different functional groups.

Scientific Research Applications

5-Bromo-1-(trifluoromethyl)-1-indanol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(trifluoromethyl)-1-indanol involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups enhance the compound’s ability to interact with biological molecules, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as the inhibition of enzyme activity or the disruption of cellular processes.

Comparison with Similar Compounds

    5-Bromoindole: Lacks the trifluoromethyl group, resulting in different reactivity and biological activity.

    1-(Trifluoromethyl)indole: Lacks the bromine atom, leading to variations in its chemical and biological properties.

    5-Chloro-1-(trifluoromethyl)-1-indanol: Similar structure but with a chlorine atom instead of bromine, affecting its reactivity and applications.

Uniqueness: 5-Bromo-1-(trifluoromethyl)-1-indanol is unique due to the presence of both bromine and trifluoromethyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H8BrF3O

Molecular Weight

281.07 g/mol

IUPAC Name

5-bromo-1-(trifluoromethyl)-2,3-dihydroinden-1-ol

InChI

InChI=1S/C10H8BrF3O/c11-7-1-2-8-6(5-7)3-4-9(8,15)10(12,13)14/h1-2,5,15H,3-4H2

InChI Key

CILBEEZWDMMPNG-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C1C=C(C=C2)Br)(C(F)(F)F)O

Origin of Product

United States

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